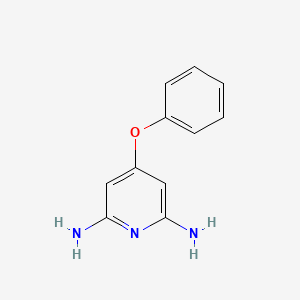

4-Phenoxypyridine-2,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15623-12-8 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-phenoxypyridine-2,6-diamine |

InChI |

InChI=1S/C11H11N3O/c12-10-6-9(7-11(13)14-10)15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) |

InChI Key |

AKIJONGZTGVCPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC(=C2)N)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Investigations of 4 Phenoxypyridine 2,6 Diamine

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

Further research and publication by synthetic and analytical chemists are required before a comprehensive and factual article on the advanced characterization of 4-Phenoxypyridine-2,6-diamine can be composed.

Theoretical and Computational Chemistry of 4 Phenoxypyridine 2,6 Diamine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 4-Phenoxypyridine-2,6-diamine. These methods allow for the detailed examination of molecular orbitals, charge distribution, and thermodynamic stability.

DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining the optimized geometry and electronic properties. The presence of electron-donating amino groups at the 2 and 6 positions is expected to significantly influence the electron density of the pyridine (B92270) ring, increasing its nucleophilicity. The phenoxy group at the 4-position, with its ether linkage, introduces further electronic perturbations and steric considerations.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the amino groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed across the aromatic system, indicating potential sites for nucleophilic interaction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating character |

| LUMO Energy | -0.8 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates molecular polarity |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can provide even more accurate energetic and structural information, serving as a benchmark for DFT results.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily governed by the rotation around the C-O-C ether linkage and the C-N bonds of the amino groups. A thorough conformational analysis is crucial for understanding its three-dimensional structure and how it interacts with its environment.

Mapping the potential energy surface (PES) by systematically varying the dihedral angles associated with the phenoxy group's rotation relative to the pyridine ring would reveal the most stable conformers. It is anticipated that the global minimum energy conformation will be a compromise between maximizing π-conjugation and minimizing steric hindrance between the phenyl ring and the pyridine system. The planarity of the molecule is a key factor, with a dihedral angle between the pyridine and phenyl rings likely to be non-zero to alleviate steric clashes.

Table 2: Key Dihedral Angles and Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (Py-O-Ph-C) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | +2.5 |

| B (Twisted) | 45° | 0.0 (Global Minimum) |

| C (Perpendicular) | 90° | +3.2 |

Note: The values in this table are hypothetical, based on general principles of conformational analysis for similar aromatic ethers.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Modeling

Computational modeling is a powerful tool for predicting reaction mechanisms and elucidating the structures and energies of transition states. For this compound, several types of reactions can be envisaged, and their pathways can be computationally explored.

For instance, electrophilic aromatic substitution on the pyridine ring would be directed by the activating amino groups. Computational models can predict the most likely sites of substitution by calculating the energies of the sigma-complex intermediates. Similarly, reactions involving the amino groups, such as acylation or alkylation, can be modeled to understand their kinetics and thermodynamics.

The elucidation of transition states is typically performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate. For example, in a hypothetical N-alkylation reaction, the transition state would feature a partially formed C-N bond and a partially broken C-halogen bond.

Computational Spectroscopic Simulations (NMR, UV-Vis, IR) for Prediction and Interpretation of Experimental Data

Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the amino and phenoxy groups. For instance, the protons on the pyridine ring are expected to show distinct chemical shifts due to the asymmetric substitution pattern. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. frontiersin.orgacs.org The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The lowest energy transitions are expected to be of a π-π* nature, involving the promotion of an electron from the HOMO to the LUMO. frontiersin.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated at the DFT level. This allows for the assignment of the characteristic peaks in an experimental IR spectrum. Key vibrational modes would include the N-H stretching of the amino groups, C-N stretching, C-O-C ether stretching, and various aromatic C-H and C=C/C=N stretching and bending modes. bohrium.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (ppm) | Aromatic H: 6.0-8.0; Amino H: 4.5-5.5 |

| ¹³C NMR (ppm) | Aromatic C: 100-160 |

| UV-Vis (λmax, nm) | ~280, ~340 |

| IR (cm⁻¹) | N-H stretch: 3300-3500; C-O-C stretch: 1200-1250 |

Note: The values in this table are representative and based on typical ranges for the functional groups present.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the solution phase. researchgate.net By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can explore its dynamic properties, solvation effects, and intermolecular interactions. rsc.org

MD simulations can reveal how the molecule's conformation changes over time in solution and how it interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. The radial distribution functions (RDFs) derived from MD simulations can provide detailed information about the solvation shell around different parts of the molecule. For example, the RDFs for water around the amino groups would show strong peaks at short distances, indicative of hydrogen bonding. researchgate.net

Furthermore, MD simulations can be used to calculate transport properties such as the diffusion coefficient, which is important for understanding its behavior in various applications.

Reactivity and Derivatization Chemistry of 4 Phenoxypyridine 2,6 Diamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Phenoxypyridine-2,6-diamine is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two amino groups at positions 2 and 6, and the phenoxy group at position 4. Conversely, the electron-deficient nature of the pyridine ring, in general, makes it susceptible to nucleophilic attack, particularly when a leaving group is present.

Electrophilic Aromatic Substitution: The amino groups direct electrophiles primarily to the 3 and 5 positions of the pyridine ring. Halogenation, nitration, and sulfonation are expected to proceed at these positions. The high electron density of the ring may necessitate mild reaction conditions to avoid polysubstitution or side reactions.

Nucleophilic Aromatic Substitution: While there is limited direct information on nucleophilic aromatic substitution for this compound itself, analogous reactions on substituted pyridines are well-documented. acs.org For a nucleophilic substitution to occur on the pyridine ring of the title compound, one of the existing substituents would need to be transformed into a good leaving group. For instance, diazotization of an amino group could create a diazonium salt, which could then be displaced by a variety of nucleophiles.

Reactivity of the Amino Groups (e.g., Acylation, Alkylation, Amidation, Condensation Reactions)

The primary amino groups at the 2 and 6 positions are highly nucleophilic and are the primary sites for a variety of chemical transformations.

Acylation and Amidation: The amino groups readily react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reactivity is fundamental in the synthesis of polyamides and other polymers. For instance, aromatic diamines are commonly used in polycondensation reactions with dianhydrides to produce polyimides. researchgate.netresearchgate.net

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. google.com The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Condensation Reactions: The diamine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.net These reactions are often catalyzed by acids. The resulting di-imines can be further utilized in the synthesis of more complex heterocyclic structures.

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acid Chloride/Anhydride | Amide | researchgate.netresearchgate.net |

| Alkylation | Alkyl Halide | Alkylated Amine | google.com |

| Condensation | Aldehyde/Ketone | Schiff Base (Imine) | researchgate.net |

Transformations Involving the Phenoxy Moiety (e.g., Ether Cleavage, Substitutions on the Phenyl Ring)

The phenoxy group offers additional sites for chemical modification, either through cleavage of the ether linkage or by substitution on the phenyl ring.

Ether Cleavage: The ether bond can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com This would yield 4-hydroxypyridine-2,6-diamine and a phenyl halide or phenol (B47542), depending on the reagent used. Reductive cleavage of aryl ethers can also be achieved using catalytic methods, for example, with palladium on carbon (Pd/C) in the presence of a hydrogen source. su.se

Substitutions on the Phenyl Ring: The phenyl ring of the phenoxy group can undergo electrophilic aromatic substitution. The phenoxy group is an ortho-, para-director. Therefore, electrophiles will preferentially add to the positions ortho and para to the ether linkage. The reactivity of this ring is influenced by the electron-donating nature of the ether oxygen.

Heterocyclic Annulation and Ring-Forming Reactions Utilizing the Diamine and Pyridine Nucleus

The presence of two nucleophilic amino groups in a 1,3-relationship on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These annulation reactions often involve condensation with a bifunctional electrophile. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidopyridine derivatives. Similarly, reactions with other reagents can be envisioned to construct various fused five- or six-membered rings. Such strategies are important in the synthesis of novel scaffolds for medicinal chemistry and materials science. acs.orgresearchgate.net

Oxidative and Reductive Transformations

The different functional groups in this compound can undergo various oxidative and reductive transformations.

Oxidation: The primary amino groups can be oxidized under specific conditions. Mild oxidation may lead to the formation of azo or azoxy compounds, while stronger oxidizing agents can lead to the formation of nitroso or nitro derivatives. The pyridine nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or peracids.

Reduction: While the aromatic rings are generally stable to reduction, catalytic hydrogenation under high pressure and temperature can reduce the pyridine and phenyl rings. More commonly, reductive transformations target specific functional groups that may be introduced onto the molecule. For example, if a nitro group were introduced onto the pyridine or phenyl ring, it could be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. researchgate.net The photochemical irradiation of related aminopyridine derivatives has been shown to induce reductive degradation and rearrangement. ingentaconnect.comresearchgate.netnih.gov

| Transformation | Reagent/Condition | Product Type | Reference |

| Oxidation of Pyridine-N | Hydrogen Peroxide / Peracid | N-Oxide | |

| Reduction of Nitro Group | SnCl₂ / H₂, Pd/C | Amine | researchgate.net |

| Photochemical Degradation | UV light | Various degradation and rearrangement products | ingentaconnect.comresearchgate.netnih.gov |

Coordination Chemistry and Supramolecular Assemblies of 4 Phenoxypyridine 2,6 Diamine

Ligand Design Principles for Transition Metal Complexes Incorporating Pyridine (B92270) Diamine Units

The 2,6-diaminopyridine (B39239) scaffold is a versatile building block in ligand design for transition metal complexes. Its utility stems from the presence of multiple coordination sites: the pyridinic nitrogen and the two exocyclic amino groups. The coordination behavior can be finely tuned by the nature of the metal ion, the reaction conditions, and functionalization of the pyridine ring.

For a molecule like 4-phenoxypyridine-2,6-diamine, the primary coordination is expected to occur through the pyridinic nitrogen, a common feature for pyridine-based ligands. The amino groups at the 2 and 6 positions can also engage in coordination, leading to a variety of binding modes. These amino groups can be further functionalized, for instance, through Schiff base condensation, to create multidentate ligands capable of forming stable chelates with transition metals. arabjchem.orgajol.inforesearchgate.netscirp.orgnih.gov

Schiff bases derived from 2,6-diaminopyridine and various aldehydes have been shown to form stable complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). ajol.inforesearchgate.net In these complexes, the ligand often acts as a tetradentate donor, coordinating through the imine nitrogens and other donor atoms from the aldehyde precursor. ajol.inforesearchgate.net The resulting complexes can adopt various geometries, such as octahedral or tetrahedral, depending on the metal center and other coordinating species. ajol.info

The introduction of a phenoxy group at the 4-position of the pyridine ring in this compound is expected to primarily exert electronic effects on the pyridine nitrogen. The electron-withdrawing nature of the phenoxy group would decrease the basicity of the pyridine nitrogen, potentially influencing the strength of the metal-ligand bond. Furthermore, the bulky phenoxy group could introduce steric hindrance, which might favor the formation of specific isomers or coordination geometries.

Table 1: Coordination Complexes with Ligands Derived from 2,6-Diaminopyridine

| Ligand System | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference(s) |

| Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate (ONNO) | Tetrahedral/Octahedral | ajol.inforesearchgate.net |

| Schiff base of 2,6-diaminopyridine and cinnamaldehyde | Cu(II), Co(II), Ni(II), Pt(II), Pd(II), Zn(II) | Bidentate (NN) | Square-planar, Octahedral, Tetrahedral | arabjchem.org |

| Schiff base of 2,6-diaminopyridine and salicylaldehyde | Binuclear transition metals | Bidentate (NO) | Octahedral/Distorted Octahedral | scirp.org |

| Schiff base of ceftriaxone (B1232239) and 2,6-diaminopyridine | Transition metal(II) ions | Tridentate (NNO) | Not specified | nih.gov |

| N,N'-bis(diphenylphosphino)-2,6-diaminopyridine | Ru(III) | Tridentate (PNP) | Not specified | researchgate.net |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The programmability of both the metal and organic components allows for the design of materials with tailored pore sizes, shapes, and functionalities.

The 2,6-diaminopyridine moiety is a promising candidate for the construction of MOFs and coordination polymers due to its multiple binding sites and the directional nature of its potential interactions. Research has demonstrated the use of 2,6-diaminopyridine as a modulating linker in the synthesis of a 2D Cu-MOF. mdpi.comnih.govresearchgate.net In this context, the mono-coordination of the pyridine nitrogen to the metal center can introduce defects and create additional pores within the framework. mdpi.comnih.gov The amino groups, in this case, remain available for post-synthetic modification, which can be used to enhance the properties of the MOF, such as its structural stability. mdpi.comnih.gov

For this compound, the pyridine nitrogen and the two amino groups offer multiple points for coordination, making it a suitable building block for coordination polymers. The phenoxy group could influence the packing of the resulting framework through intermolecular interactions, such as pi-pi stacking, potentially leading to novel network topologies. The amino groups could also be utilized for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.

Host-Guest Chemistry and Anion/Cation Recognition Studies

The development of synthetic receptors for the selective recognition of ions is a major focus of supramolecular chemistry. The 2,6-diaminopyridine unit is a well-established motif for the binding of guests through hydrogen bonding. The two amino groups and the pyridine nitrogen can act as a hydrogen bond donor-acceptor-donor (DAD) array, which is complementary to the acceptor-donor-acceptor (ADA) array found in molecules like thymine (B56734) or barbiturates.

Derivatives of 2,6-diaminopyridine have been incorporated into more complex receptor systems for ion recognition. For instance, rhodamine-coupled 2,6-diaminopyridine derivatives have been shown to act as selective colorimetric and fluorometric sensors for metal cations such as Fe³⁺ and Al³⁺. nih.govacs.orgnih.gov The binding of the metal ion to a chelation site involving the diaminopyridine moiety can trigger a conformational change in the rhodamine unit, leading to a detectable optical response. nih.govacs.orgnih.gov

The this compound framework is well-suited for the design of ion receptors. The diaminopyridine core can provide the primary binding site, while the phenoxy group can be used to modulate the electronic properties and solubility of the receptor, or to introduce additional interaction sites. Furthermore, the amino groups can be functionalized to create more elaborate binding pockets for specific anions or cations. For example, Schiff base derivatives of 2,6-diaminopyridine have been used in the development of electrochemical sensors for anions like nitrite. ias.ac.in

Table 2: Ion Recognition by 2,6-Diaminopyridine-Based Systems

| Receptor System | Target Ion(s) | Method of Detection | Key Interactions | Reference(s) |

| Rhodamine-coupled 2,6-diaminopyridine | Fe³⁺, Al³⁺ | Colorimetric, Fluorometric | Chelation | nih.govacs.orgnih.gov |

| 2,6-diaminopyridine-coupled rhodamine gel | Ag⁺ | Gel-sol phase change | Not specified | nih.gov |

| Self-assembled calix acs.orgarene with diaminopyridine | Na⁺ | NMR Spectroscopy | Hydrogen bonding, Cation-pi | nih.gov |

| Co(III) complex of a 2,3-diaminopyridine (B105623) Schiff base | NO₂⁻ | Potentiometric | Coordination | ias.ac.in |

| Platinum(II) orotate (B1227488) complex with 2,6-diaminopyridine | Orotate | X-ray Crystallography | Triple hydrogen bonding | rsc.orgresearchgate.net |

Self-Assembly Processes and Supramolecular Architectures Driven by Hydrogen Bonding and Aromatic Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Hydrogen bonding and aromatic (pi-pi) interactions are key driving forces in the self-assembly of many organic and metal-organic systems. The 2,6-diaminopyridine unit is an excellent building block for self-assembly due to its ability to form multiple, directional hydrogen bonds. tandfonline.com

Fatty acid derivatives of 2,6-diaminopyridine have been shown to self-assemble into a variety of nanostructures, including nanosheets, nanofibers, and nanotubes. oiccpress.comoiccpress.com In these systems, the hydrogen bonding between the diaminopyridine headgroups and the van der Waals interactions between the long alkyl chains work in concert to direct the formation of the supramolecular architecture. oiccpress.comoiccpress.com Similarly, polyamides containing 2,6-diaminopyridine moieties can form supramolecular liquid crystalline polymers through hydrogen bonding with benzoic acid derivatives. tandfonline.com

In the case of this compound, the diaminopyridine core would be the primary driver of self-assembly through the formation of hydrogen-bonded networks. The phenoxy group would likely play a significant role in modulating these assemblies through steric effects and by participating in aromatic interactions. The interplay between the hydrogen bonding of the diaminopyridine units and the pi-pi stacking of the pyridine and phenoxy rings could lead to the formation of complex and potentially functional supramolecular architectures. The crystal structure of 2,6-diaminopyridinium chloride reveals sheets held together by N-H---Cl hydrogen bonds and slipped pi-pi stacking interactions, illustrating the importance of both interaction types. nih.gov

Synthesis and Characterization of Metallocycles and Metallosupramolecular Cages

Metallocycles and metallosupramolecular cages are discrete, cyclic or cage-like structures formed through the coordination of metal ions with organic ligands. These structures have attracted considerable interest due to their potential applications in catalysis, molecular recognition, and as nanoscale reaction vessels.

The synthesis of such structures typically requires ligands with well-defined coordination vectors. Schiff bases derived from 2,6-diaminopyridine and dicarbonyl compounds can lead to the formation of macrocyclic ligands upon template condensation around a metal ion. rasayanjournal.co.inresearchgate.net These macrocyclic complexes can be considered as simple metallocycles.

The geometry of this compound, with its potential for bridging between metal centers, makes it a candidate for the construction of metallocycles and cages. By reacting it with appropriate metal precursors that have a defined coordination geometry (e.g., square planar Pt(II) or Pd(II)), it is conceivable to form discrete cyclic structures. The phenoxy group could be directed either towards the interior or the exterior of the resulting cavity, thereby influencing its host-guest properties. While specific examples of metallocycles or cages based on this compound are not yet reported, the principles of supramolecular coordination chemistry suggest that this is a feasible and interesting area for future exploration.

Applications of 4 Phenoxypyridine 2,6 Diamine and Its Derivatives in Advanced Materials

Monomer in Polymer Synthesis: Development of Novel Polyimides and Polyamides with Enhanced Properties

The diamine nature of 4-Phenoxypyridine-2,6-diamine makes it a prime candidate for use as a monomer in the synthesis of advanced polymers like polyimides and polyamides. The incorporation of the pyridine (B92270) ring into the polymer backbone is a well-established strategy for enhancing the thermal stability and solubility of aromatic polymers. researchgate.net The nitrogen atom in the pyridine ring can form polarized bonds, which increases intermolecular dipole-dipole interactions with solvents, thereby improving solubility. researchgate.net

Derivatives of pyridine-containing diamines are used to create novel polyimides through polycondensation reactions with various aromatic dianhydrides. researchgate.netresearchgate.net These polymers often exhibit a combination of desirable properties, including high thermal stability, good mechanical strength, and excellent solubility in organic solvents, which is a significant advantage for processability. researchgate.netresearchgate.netncl.res.in For instance, polyimides derived from diamines containing both pyridine and ether linkages are known for their film-forming capabilities and high thermal resistance. researchgate.net

The introduction of phenoxy groups, similar to other flexible ether linkages, can further enhance solubility and processability by disrupting chain packing and increasing the free volume within the polymer structure. researchgate.net Polyamides synthesized from monomers with flexible alkoxy side chains have demonstrated improved solubility in solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). ncl.res.in

Research on analogous structures provides insight into the expected properties of polymers derived from this compound. Polyimides synthesized from a related monomer, 4-phenyl-2, 6-bis [3-(4-aminophenoxy)phenyl]-pyridine, showed high glass transition temperatures (180–264 °C), excellent thermal stability with 10% weight loss occurring above 430 °C, and robust mechanical properties, including tensile strengths of 91.6–114.1 MPa. researchgate.net Similarly, polyimides based on 4,4'-bis(5-amino-2-pyridinoxy)benzophenone exhibited high tensile strengths of 103–145 MPa and thermal stability up to 501 °C for 5% weight loss. nih.gov

Table 1: Properties of Polyimides Derived from Structurally Related Pyridine-Containing Diamines

| Property | Polyimides from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)phenyl]-pyridine researchgate.net | Polyimides from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone nih.gov |

| Glass Transition Temperature (Tg) | 180–264 °C | 201–310 °C |

| 10% Weight Loss Temperature (T10) | > 430 °C (in air) | 491–537 °C (in N2) |

| Tensile Strength | 91.6–114.1 MPa | 103–145 MPa |

| Elongation at Break | 10.1–15.7% | 12.9–15.2% |

| Solubility | Soluble in NMP, DMSO, m-cresol | Good |

| Film Quality | Transparent, flexible, and tough | Tough films |

These findings underscore the potential of this compound as a monomer for creating a new class of soluble, thermally stable, and mechanically strong polyimides and polyamides suitable for applications in aerospace, electronics, and as high-performance coatings.

Organic Semiconductor and Optoelectronic Material Precursors

Pyridine-based compounds are of significant interest in the field of organic electronics due to their inherent electron-deficient nature, which makes them suitable for use as electron-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The incorporation of pyridine moieties into conjugated polymers is a known strategy for developing materials for optoelectronic applications. bu.edu.eg

Derivatives of this compound can serve as precursors for organic semiconductors. The pyridine core can function as an electron-transporting unit, while the phenoxy and amine groups can be chemically modified to tune the electronic properties and morphology of the final material. For example, cyano-substituted pyridine derivatives have been synthesized that exhibit not only electron-transporting properties but also light-emitting and bipolar transporting capabilities. rsc.org A device using 2,6-bis(4-(diphenylamino)phenyl)-4-phenylpyridine-3,5-dicarbonitrile as a hole-transporting and emitting layer achieved high efficiencies of 8.5 cd A⁻¹ and 6.9 lm W⁻¹. rsc.org

Furthermore, pyrimidine-based materials, which share structural similarities with pyridines, are valued for their optical properties and have been used in OLEDs. researchgate.netspiedigitallibrary.org The combination of a pyridine ring with other functional groups can lead to materials with wide band gaps, which is advantageous for host materials in phosphorescent OLEDs. spiedigitallibrary.orgrsc.org The presence of the phenoxy group in this compound offers a site for further functionalization to enhance solubility and film-forming properties, which are crucial for device fabrication. researchgate.net The diamine functionality allows for incorporation into larger polymeric structures, potentially leading to processable semiconducting polymers for applications in flexible electronics and large-area displays.

Functional Materials for Separation Science (e.g., Selective Extraction of Metal Ions, Actinide Chemistry)

The nitrogen and oxygen atoms within the structure of this compound and its derivatives make them excellent ligands for metal ion coordination, leading to applications in separation science. Specifically, derivatives have shown high efficacy and selectivity in the extraction of actinides from nuclear waste streams.

A study investigated a series of phenylpyridine diamide (B1670390) ligands for the solvent extraction of tetravalent plutonium (Pu(IV)). researchgate.netresearchgate.netrsc.org One of the synthesized extractants, 2,2′-(((4-phenylpyridine-2,6-diyl)bis(3,1-phenylene))bis(oxy))bis(N,N-dioctylacetamide) (PPOA), is a direct derivative of a 4-phenylpyridine-2,6-diamine core structure. researchgate.netrsc.org This ligand demonstrated a remarkable ability to selectively extract Pu(IV) from nitric acid solutions, even in the presence of other metal ions like U(VI), Np(V), and Am(III). researchgate.netresearchgate.net

The high selectivity is attributed to the specific coordination environment provided by the ligand. Slope analysis indicated the formation of a 1:1 complex between the ligand and Pu(NO₃)₄. researchgate.netresearchgate.net The extraction process was found to be spontaneous, as indicated by negative Gibbs free energies. researchgate.netresearchgate.net

Table 2: Extraction of Pu(IV) using a Phenylpyridine Diamide Ligand (PPOA) researchgate.netresearchgate.net

| Parameter | Value |

| Extractant | 2,2′-(((4-phenylpyridine-2,6-diyl)bis(3,1-phenylene))bis(oxy))bis(N,N-dioctylacetamide) (PPOA) |

| Target Ion | Pu(IV) |

| Aqueous Phase | 3 M HNO₃ |

| Distribution Ratio (DPu) | 27.18 |

| Distribution Ratio (DU) | 1.11 |

| Distribution Ratio (DNp) | 0.3 |

| Distribution Ratio (DAm) | 0.03 |

| Stoichiometry (Ligand:Pu) | 1:1 |

These results highlight the potential of functional materials derived from this compound for advanced separation processes in the nuclear fuel cycle, specifically for the selective partitioning of plutonium. researchgate.net The ligands also showed good stripping ability and reasonable radiolytic stability, which are crucial for practical applications in radioactive environments. researchgate.netresearchgate.net

Development of Chemo- and Biosensors

The structural features of this compound make it an attractive platform for the design of chemo- and biosensors. The pyridine nitrogen and amine groups can act as binding sites for specific analytes, such as metal ions, while the phenoxy group can be used to attach signaling units (e.g., fluorophores or chromophores).

Pyridine and its derivatives are widely used as ligands in coordination chemistry and have been incorporated into sensors for analytical chemistry. researchgate.net The interaction of an analyte with the sensor molecule can induce a change in its photophysical properties, such as a shift in absorption or fluorescence wavelength, leading to a detectable signal. For instance, pyrene-based fluorescent chemosensors have been developed for the detection of various metal ions. dntb.gov.ua A polymer containing 2,6-dithienyl-4-phenylpyridine units was used for the selective sensing of Pd(II) and Pt(IV) through aggregation-induced fluorescence quenching. indianchemicalsociety.com

Piezoelectric biosensors and chemosensors represent another avenue, where the binding of a target analyte to a recognition element coated on a piezoelectric crystal causes a change in its resonant frequency. nih.gov Molecularly imprinted polymers (MIPs), which can be created using monomers like this compound, can serve as robust recognition elements in these sensors. nih.gov The amine groups of the diamine are particularly useful for creating specific binding cavities for target molecules during the imprinting process. The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and food safety. nih.govnih.gov

Catalytic Applications in Organic Transformations

The pyridine-2,6-diamine scaffold is a versatile platform for designing ligands for transition metal catalysis. The two amino groups can be readily functionalized to create multidentate ligands that can stabilize metal centers and facilitate a wide range of organic transformations.

A notable example is the development of a highly efficient catalyst for the Suzuki–Miyaura cross-coupling reaction. researchgate.net This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The catalyst system consists of palladium chloride (PdCl₂) and a tetraphosphine ligand, N,N,N′,N′-tetra(diphenylphosphinomethyl)-pyridine-2,6-diamine (TPPDA), which is a derivative of pyridine-2,6-diamine. researchgate.net This catalytic system proved effective for a variety of aryl and heteroaryl halides, achieving a very high turnover number (TON) of up to 3,350,000 for the coupling of 3-bromochlorobenzene. researchgate.net

The high activity of the catalyst is attributed to the specific geometry and electronic properties imparted by the TPPDA ligand, which effectively stabilizes the palladium center throughout the catalytic cycle. The pyridine nitrogen and the four phosphine (B1218219) donors create a robust coordination environment. The catalyst also demonstrated excellent recyclability, maintaining its performance over multiple cycles. researchgate.net

The use of pyridine-containing ligands is also prevalent in other catalytic reactions, including visible light photoredox catalysis, where complexes like Ru(bpy)₃²⁺ are used to initiate a variety of chemical transformations. nih.gov The core structure of this compound provides a foundational scaffold that can be similarly elaborated to create novel ligands for both homogeneous and heterogeneous catalysis, with potential applications in fine chemical synthesis and green chemistry. mdpi.comchinesechemsoc.org

Future Research Directions and Unaddressed Challenges for 4 Phenoxypyridine 2,6 Diamine

Exploration of Novel and Sustainable Synthetic Pathways

The development of novel and sustainable synthetic methodologies for producing 4-phenoxypyridine-2,6-diamine is a critical area for future research. Current synthetic routes can be improved by incorporating green chemistry principles to enhance efficiency and reduce environmental impact. Future explorations should focus on microwave-assisted synthesis, which has been shown to be a clean, efficient, and time-saving method for preparing derivatives of 2,6-diaminopyridine (B39239). researchgate.netscirp.org Another promising avenue is the development of cost-effective, palladium-catalyzed coupling reactions that utilize ammonia (B1221849) with readily available chloro-pyridines. dntb.gov.ua Such methods could provide straightforward access to a wide array of diaminopyridine regioisomers under mild conditions, making them suitable for both academic and industrial applications. dntb.gov.ua Furthermore, investigating catalyst-free activation modes for C-X bond functionalization, potentially driven by photochemical or supramolecular strategies, could lead to innovative and more sustainable synthetic pathways. rsc.org Research into one-pot multicomponent reactions also presents an opportunity to increase efficiency by combining several operational steps without isolating intermediates, thereby reducing solvent waste and saving time. bas.bgnih.gov

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced in situ characterization techniques are powerful tools for real-time reaction monitoring. Future research should employ techniques like in situ NMR and electrospray mass spectrometry (ES-MS) to identify and track the transformation of reaction intermediates into the final product. researchgate.net For instance, in situ generation of reactive species, such as boronic acids for Suzuki couplings or active catalysts for cycloadditions, can be monitored to gain mechanistic insights and control over the reaction progress. rsc.orgd-nb.infonih.govbeilstein-journals.org Spectroscopic methods, including UV-vis, can be used to detect the formation of charge-transfer bands, indicating the assembly of electron-donor-acceptor complexes that may be key intermediates in the reaction pathway. rsc.org These real-time analytical methods provide invaluable data for optimizing reaction conditions, improving yields, and ensuring the selective formation of the desired product. researchgate.netaip.org

Rational Design of Derivatives with Tunable Electronic and Structural Properties

The this compound scaffold offers a versatile platform for the rational design of new molecules with tailored properties. By strategically introducing different functional groups, the electronic and structural characteristics of the derivatives can be precisely controlled for various applications. nih.govacs.org For example, introducing electron-donating or electron-withdrawing substituents can modulate the electron density of the pyridine (B92270) and phenoxy rings, which in turn influences the molecule's reactivity and potential as a corrosion inhibitor or in other materials science applications. acs.orgajchem-a.com Structure-based design, informed by techniques like X-ray crystallography, can guide the synthesis of derivatives with improved binding affinity for biological targets. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict how different substituents will affect the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is crucial for designing materials with specific optical or electronic properties. mdpi.com This approach of combining synthesis with theoretical prediction allows for the efficient development of derivatives for use in fields ranging from medicinal chemistry to materials science. nih.govdoi.orgresearchgate.net

Theoretical Predictions for Emerging Applications and Unexplored Reactivity Patterns

Computational and theoretical studies are indispensable for exploring the full potential of this compound. DFT calculations can provide deep insights into its molecular structure, vibrational frequencies, and electronic properties. tandfonline.com These theoretical models allow for the prediction of NMR spectra and other spectroscopic data with high accuracy, aiding in the characterization of new derivatives. tandfonline.com By modeling the molecule's behavior in different solvent environments, researchers can predict how proton transfer and other reactive processes will occur. mdpi.com Quantum chemical calculations can also elucidate the electronic structure of derivatives in relation to their nonlinear optical (NLO) properties or their potential as corrosion inhibitors. ajchem-a.commdpi.com Furthermore, theoretical studies can be used to examine reaction mechanisms, such as the functionalization of the diamine with other molecules, providing a basis for planning new synthetic routes. nih.gov These predictive capabilities accelerate the discovery process, guiding experimental efforts toward the most promising applications and unexplored areas of reactivity.

Integration into Multicomponent Systems and Hybrid Materials

The distinct structural features of this compound, particularly its hydrogen-bonding capabilities and potential as a ligand, make it an excellent building block for complex molecular architectures. Future research should focus on its integration into multicomponent systems like metal-organic frameworks (MOFs), metallamacrocycles, and other supramolecular assemblies. rsc.orgacs.org The diamino groups can act as hydrogen bond donors, while the pyridine nitrogen can act as an acceptor, facilitating the self-assembly of intricate, chain-like networks. d-nb.infonih.gov As a ligand in coordination complexes, it can be used to construct heterobimetallic cages or platinum(II) complexes with potential applications in drug delivery or catalysis. acs.orgrsc.org The molecule's ability to participate in the formation of host-guest systems, for instance with cucurbituril (B1219460) macrocycles, opens up possibilities for modulating its chemical properties. rsc.org The creation of hybrid materials, such as those combining the pyridine moiety with nanoparticles or other functional units, could lead to novel materials with unique photophysical or catalytic properties. bas.bgchinesechemsoc.org

Mechanistic Elucidation of Complex Reaction Pathways and Self-Assembly Processes

A fundamental understanding of the reaction mechanisms and self-assembly processes involving this compound is crucial for controlling the synthesis of advanced materials. Future work should aim to unravel the detailed mechanistic pathways of its formation and subsequent reactions. This includes studying the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can pre-organize reactants and influence reactivity and selectivity. rsc.org The self-assembly of its derivatives into larger structures is often governed by a delicate balance of intermolecular forces, and the resulting morphologies can be highly dependent on solvent polarity and other environmental factors. chinesechemsoc.org Mechanistic studies combining experimental techniques (e.g., radical clock experiments, kinetic analysis) with DFT modeling can provide strong evidence for the participation of radical species or the formation of specific intermediates. rsc.orgaip.org Elucidating these complex processes will enable the precise design and construction of functional supramolecular systems and materials. researchgate.netchinesechemsoc.org

Interactive Data Table: Summary of Future Research Directions

| Research Area | Key Techniques & Approaches | Potential Outcomes & Applications |

| Sustainable Synthesis | Microwave-assisted reactions, Pd-catalyzed amination, Multicomponent reactions. researchgate.netdntb.gov.uabas.bg | Greener, cost-effective production; increased accessibility to diverse derivatives. dntb.gov.ua |

| In Situ Monitoring | In situ NMR, Electrospray Mass Spectrometry (ES-MS), UV-vis spectroscopy. rsc.orgresearchgate.net | Optimized reaction conditions, higher yields, detailed mechanistic understanding. researchgate.net |

| Rational Design | Structure-based design (X-ray), Substituent effect analysis, DFT calculations. nih.govacs.orgmdpi.com | Derivatives with tunable properties for medicine, corrosion inhibition, and materials. nih.govajchem-a.com |

| Theoretical Predictions | Density Functional Theory (DFT), Quantum chemical calculations. mdpi.comtandfonline.com | Prediction of reactivity, spectroscopic properties, and performance in new applications. tandfonline.comnih.gov |

| Hybrid Materials | Supramolecular assembly, Metal-Organic Frameworks (MOFs), Host-guest chemistry. acs.orgrsc.org | Novel functional materials for catalysis, drug delivery, and sensing. rsc.orgchinesechemsoc.org |

| Mechanistic Studies | Kinetic analysis, Radical trapping, DFT modeling, Spectroscopic analysis. rsc.orgaip.org | Precise control over synthesis and self-assembly of complex functional systems. researchgate.netchinesechemsoc.org |

Q & A

Advanced Question

- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency, as seen in pyrimidine derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require purification to remove residuals.

- Cost-Effective Substitutes : Cheaper arylating agents (e.g., 4-chlorophenol instead of fluorinated analogs) can reduce expenses without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.